molecular formula C8H8Cl2O B1403332 3,5-Dichloro-4-methylbenzyl alcohol CAS No. 1806288-49-2

3,5-Dichloro-4-methylbenzyl alcohol

Cat. No.: B1403332
CAS No.: 1806288-49-2
M. Wt: 191.05 g/mol
InChI Key: WEWMLOYTXIJTNL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-methylbenzyl alcohol can be synthesized through several methods:

    Reduction of 3,5-Dichloro-4-methylbenzaldehyde: This method involves the reduction of 3,5-dichloro-4-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Grignard Reaction: Another method involves the reaction of 3,5-dichloro-4-methylbenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with formaldehyde to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 3,5-dichloro-4-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

    Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3,5-Dichloro-4-methylbenzaldehyde.

    Substitution: Various substituted benzyl alcohol derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichloro-4-methylbenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-HIV medications.

Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized to create analogues of existing antiviral drugs. For instance, a study focused on synthesizing 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug GCA-186, which has shown efficacy against both wild-type and mutated HIV strains .

Antimicrobial Properties

The compound exhibits antimicrobial properties, making it useful in developing antiseptics and disinfectants. Studies have highlighted its effectiveness against various bacterial strains .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. Its derivatives are investigated for their herbicidal and fungicidal activities.

Herbicide Development

Research has demonstrated that certain formulations containing this compound can inhibit the growth of specific weeds, showcasing its potential as a selective herbicide .

Chemical Synthesis and Industrial Applications

The compound is valuable in chemical synthesis processes due to its reactivity and ability to undergo various transformations.

Synthesis of Other Compounds

This compound is used as a precursor for synthesizing other functionalized compounds. For example:

  • It can be converted to 3,5-dichlorophenylacetonitrile via reaction with thionyl chloride followed by treatment with sodium cyanide .
  • It participates in iridium-catalyzed alkylation reactions to produce tert-butyl cyano derivatives .

Data Table: Summary of Applications

Application Area Description References
PharmaceuticalIntermediate for antiviral drug synthesis
Antimicrobial properties for antiseptic development
AgrochemicalPotential herbicide for weed control
Chemical SynthesisPrecursor for various chemical transformations

Case Study 1: Anti-HIV Drug Development

A notable case study involved the synthesis of a derivative based on this compound that was evaluated for its anti-HIV activity. The derivative was tested against multiple HIV strains and demonstrated significant antiviral efficacy compared to existing treatments.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of formulations containing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a substantial reduction in microbial viability, supporting its use in antiseptic formulations.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzyl alcohol: Similar structure but lacks the methyl group at the 4 position.

    4-Methylbenzyl alcohol: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.

    Benzyl alcohol: The parent compound without any substituents on the benzene ring.

Uniqueness

3,5-Dichloro-4-methylbenzyl alcohol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

3,5-Dichloro-4-methylbenzyl alcohol (DCMBA) is an organic compound with the molecular formula C₈H₈Cl₂O. It is a derivative of benzyl alcohol, characterized by two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring. This unique structure contributes to its diverse biological activities, particularly its antimicrobial properties.

DCMBA exhibits a variety of chemical reactions due to the presence of both hydroxyl and chlorinated groups. The hydroxyl group allows for hydrogen bonding, while the chlorinated aromatic ring facilitates π-π interactions and hydrophobic interactions. These interactions may enhance DCMBA's binding affinity to biological targets, influencing its biological activity.

Key Reactions:

  • Oxidation: DCMBA can be oxidized to form 3,5-dichloro-4-methylbenzaldehyde.
  • Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
  • Esterification: The alcohol group can react with carboxylic acids to form esters.

Antimicrobial Activity

Research indicates that DCMBA possesses significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against plant-pathogenic bacteria and fungi, demonstrating its potential as a biological control agent in agriculture.

Case Study:

  • Source: Volatile compounds from Porostereum spadiceum mycelia were investigated for their antimicrobial properties.
  • Findings: DCMBA showed notable inhibition of bacterial colonization (e.g., Clavibacter michiganensis and Ralstonia solanacearum) and fungal conidial germination (e.g., Alternaria brassicicola and Colletotrichum orbiculare) at low concentrations (10 µg/ml for bacteria and 0.1-1 µg/ml for fungi) .

Comparative Biological Activity

DCMBA's biological activity can be compared with similar compounds, such as 3,5-dichlorobenzyl alcohol and 4-methylbenzyl alcohol. The presence of both chlorine atoms and a methyl group in DCMBA imparts unique reactivity and selectivity in biological systems.

CompoundAntimicrobial ActivityUnique Features
3,5-Dichlorobenzyl AlcoholModerateLacks methyl group
4-Methylbenzyl AlcoholLowLacks chlorine substituents
This compound High Unique combination of chlorine and methyl groups

Research Findings

Numerous studies have focused on the biological implications of DCMBA:

  • Antimicrobial Studies: DCMBA has been shown to effectively inhibit microbial growth in both laboratory settings and agricultural applications.
  • Potential Drug Development: Due to its unique structure, DCMBA is being investigated as a precursor for synthesizing pharmaceuticals targeting specific diseases.
  • Chemical Synthesis Applications: It serves as an intermediate in producing various organic compounds, including specialty chemicals .

Properties

IUPAC Name

(3,5-dichloro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWMLOYTXIJTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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